Dpc-684

HIV protease drug resistance D30N mutation

DPC-684 is a potent, competitive HIV-1 protease inhibitor belonging to the sulfonamide class of peptidomimetics, originally developed by DuPont Pharmaceuticals (later Bristol-Myers Squibb). It exhibits low nanomolar enzymatic inhibition (Ki = 0.021 nM) and sub-micromolar antiviral activity against wild-type HIV-1 (IC90 = 4–40 nM).

Molecular Formula C35H48FN5O5S
Molecular Weight 669.9 g/mol
CAS No. 367281-53-6
Cat. No. B10826529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpc-684
CAS367281-53-6
Molecular FormulaC35H48FN5O5S
Molecular Weight669.9 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNCC2=CC(=CC=C2)F)O)S(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C35H48FN5O5S/c1-24(2)22-41(47(45,46)29-16-14-28(37)15-17-29)23-31(42)30(19-25-10-7-6-8-11-25)39-34(44)33(35(3,4)5)40-32(43)21-38-20-26-12-9-13-27(36)18-26/h6-18,24,30-31,33,38,42H,19-23,37H2,1-5H3,(H,39,44)(H,40,43)/t30-,31+,33+/m0/s1
InChIKeyIXZYCIFRVZKVRJ-RKKDRKJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DPC-684 CAS 367281-53-6: HIV-1 Protease Inhibitor for Antiviral Research and Resistance Studies


DPC-684 is a potent, competitive HIV-1 protease inhibitor belonging to the sulfonamide class of peptidomimetics, originally developed by DuPont Pharmaceuticals (later Bristol-Myers Squibb) [1]. It exhibits low nanomolar enzymatic inhibition (Ki = 0.021 nM) and sub-micromolar antiviral activity against wild-type HIV-1 (IC90 = 4–40 nM) [2]. Although discontinued after Phase I clinical evaluation [3], DPC-684 remains a valuable research tool for investigating protease inhibitor resistance mechanisms, structure-activity relationships, and broad-spectrum anti-HIV activity.

Why DPC-684 Cannot Be Interchanged with Other HIV Protease Inhibitors: Resistance Profile and Selectivity


Substituting DPC-684 with another HIV protease inhibitor (PI) without experimental validation is scientifically unsound due to the compound's unique resistance profile and selectivity characteristics. While many PIs share the same enzymatic target, they differ dramatically in their ability to retain potency against clinically relevant mutant variants [1]. DPC-684 demonstrates negligible potency loss against the common D30N mutation and only modest (≤5-fold) reductions against variants with 3–5 amino acid substitutions [1]. In contrast, marketed PIs such as nelfinavir and amprenavir show IC50 values exceeding 200–900 nM against multi-drug resistant clinical isolates [1]. Furthermore, DPC-684 exhibits high selectivity for retroviral proteases over human cellular proteases—a property not uniformly shared across the PI class . These differential features directly impact experimental outcomes in resistance modeling and selectivity profiling, making DPC-684 a distinct research entity rather than a generic class representative.

Quantitative Differentiation Evidence: DPC-684 vs. Closest Analogs and Marketed Protease Inhibitors


DPC-684 Retains Near-Full Potency Against the D30N HIV Protease Mutation, Unlike Many Marketed PIs

DPC-684 demonstrates no loss in potency toward recombinant mutant HIV-1 bearing the D30N protease mutation [1]. This contrasts sharply with the behavior of several approved protease inhibitors, where D30N is a well-characterized resistance mutation conferring significant potency reductions. For example, nelfinavir, which selects for D30N in clinical settings, shows substantial loss of activity against this variant [2].

HIV protease drug resistance D30N mutation antiviral potency

Superior Potency Against Multi-Drug Resistant Clinical HIV-1 Isolates vs. Amprenavir and Nelfinavir

Against a panel of chimeric viruses constructed from PI-experienced patients' clinical samples containing 5–11 protease mutations (positions 10, 32, 46, 47, 50, 54, 63, 71, 82, 84, and 90), DPC-684 exhibited a mean IC50 of <20 nM [1]. In the same assay, the marketed PIs amprenavir and nelfinavir displayed mean IC50 values of 200 nM and >900 nM, respectively [1]. This represents a >10-fold to >45-fold potency advantage for DPC-684 against these multi-drug resistant variants.

multi-drug resistance clinical isolates IC50 protease inhibitor cross-resistance

High Selectivity for HIV-1 Protease Over 17 Human Cellular Proteases, Confirmed at 13 µM

When tested at a concentration of 13 µM, DPC-684 showed no significant inhibition of 17 human proteases, including renin and pepsin . This high selectivity contrasts with the broader off-target profiles often observed with some clinically used PIs, which can inhibit human aspartyl proteases at similar or lower concentrations [1]. The data confirm that DPC-684 is highly selective for retroviral proteases over human cellular proteases.

selectivity off-target activity human proteases specificity profiling

Low Serum Protein Binding Translates to a Favorable Free Drug Fraction vs. Highly Bound Comparators

DPC-684 exhibits low protein binding in human serum, which contributes to a smaller shift between enzymatic IC50 and plasma IC90 compared to highly protein-bound PIs [1]. While specific protein binding percentages for DPC-684 are not publicly disclosed in the primary literature, the paper notes that serum protein binding was determined to estimate total drug requirements for 90% suppression of virus replication (plasma IC90) [1]. This contrasts with PIs like lopinavir and ritonavir, which are >98% bound to plasma proteins, requiring higher total drug concentrations to achieve therapeutic free drug levels [2].

protein binding plasma IC90 free drug fraction pharmacology

DPC-684: Defined Research Use Cases Driven by Quantitative Differentiation


Resistance Mechanism Deconvolution: D30N Pathway and Multi-Mutation Panels

DPC-684's unique resistance profile—complete retention against D30N and only modest (≤5-fold) losses against 3–5 mutation variants—makes it an ideal reference compound for dissecting resistance pathways in HIV-1 protease [1]. Researchers comparing the activity of novel inhibitors against DPC-684 can quickly ascertain whether their compounds share the same resistance liabilities as first-generation PIs or exhibit a higher barrier to resistance. The compound's <20 nM IC50 against clinical isolates with up to 11 mutations [1] provides a stringent benchmark for evaluating next-generation inhibitors targeting multi-drug resistant HIV.

Selectivity Profiling in Protease Inhibitor Discovery Campaigns

The demonstrated lack of inhibition of 17 human proteases at 13 µM positions DPC-684 as a validated selective control for HIV-1 protease. In screening cascades where off-target human protease activity is a concern, DPC-684 can serve as a reference standard to define acceptable selectivity windows. Medicinal chemists optimizing new chemical series can use DPC-684's selectivity data as a benchmark for what constitutes a clean profile against human aspartyl proteases like renin and pepsin .

Correlating Biochemical Potency with Cellular Antiviral Activity in Serum-Containing Media

Because DPC-684 exhibits low protein binding [1], it minimizes the confounding factor of serum protein sequestration that often complicates the interpretation of antiviral EC50 values. Researchers can use DPC-684 as a calibration compound when establishing assays to measure free drug fraction or when comparing the impact of protein binding across different chemical series. The modest shift from enzymatic Ki (0.021 nM) to plasma IC90 (4–40 nM) [1] provides a useful reference point for understanding how protein binding affects apparent potency in cell-based systems.

Benchmarking Broad-Spectrum HIV-1 Inhibition Across Viral Strains

DPC-684 demonstrates consistent antiviral activity against a panel of laboratory and clinical HIV-1 isolates, including RF (IC90 = 5.7–7.8 nM), HXB2 (12 nM), NL4-3 (20 nM), IIIB (8.8–40 nM), Thai 9466 (11 nM), and even HIV-2 (32 nM) . This broad-spectrum profile, combined with its potency against mutant variants, makes DPC-684 a valuable positive control for assays designed to evaluate the pan-activity of novel antiviral agents. Procurement of DPC-684 ensures a well-characterized, multi-strain active compound for use as a reference in diverse HIV replication assays.

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